Remodelinhydrobromid

Übersicht

Beschreibung

Remodelin-Hydrobromid ist eine chemische Verbindung, die für ihre Rolle als Inhibitor der N-Acetyltransferase 10 (NAT10) bekannt ist. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung verschiedener Krebsarten und Krankheiten, die mit abnormalem Zellwachstum und -migration verbunden sind, Aufmerksamkeit erregt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschten chemischen Umwandlungen zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Remodelin-Hydrobromid beinhaltet die Skalierung der Labor-Synthesemethoden zur Herstellung größerer Mengen. Dieser Prozess erfordert die Optimierung der Reaktionsbedingungen, Reinigungsverfahren und Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Remodelin-Hydrobromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der Hemmung der N-Acetyltransferase 10 und ihrer Auswirkungen auf zelluläre Prozesse verwendet

Biologie: Untersucht für seine Rolle bei der Regulierung der Zellmigration, Invasion und Tubusbildung in verschiedenen Zelltypen

Medizin: Als potenzieller Therapeutikum zur Behandlung von Krebs, insbesondere solcher, die mit Hypoxie-induzierbaren Faktoren und abnormaler Angiogenese zusammenhängen, untersucht

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf N-Acetyltransferase 10 abzielen

Wirkmechanismus

Remodelin-Hydrobromid entfaltet seine Wirkung durch Hemmung der Aktivität der N-Acetyltransferase 10, einem nukleolären Enzym, das an der Stabilisierung von Mikrotubuli beteiligt ist. Diese Hemmung führt zu Veränderungen der Zellform, Reduktion von DNA-Schäden und Unterdrückung der Zellproliferation und -migration. Die beteiligten molekularen Ziele und Pfade umfassen Hypoxie-induzierbare Faktoren, DNA-Replikation und verschiedene Signalwege, die mit der Krebs progression verbunden sind .

Wirkmechanismus

Target of Action

Remodelin hydrobromide primarily targets the N-acetyltransferase 10 (NAT10) enzyme . NAT10 is a nucleolar N-acetyltransferase involved in the stabilization of microtubules . It also plays a role in the acetylation of N (4)‐Acetylcytidine (ac4C) . Key therapeutic targets of Remodelin against osteosarcoma (OS) have been identified as CASP3, ESR2, FGFR2, IGF1, and MAPK1 .

Mode of Action

Remodelin hydrobromide inhibits NAT10, which leads to changes in the acetylation of ac4C . This inhibition results in hypoacetylation modifications and hyperacetylation modifications . The presence of Remodelin can suppress the elevated level of HIF-1α protein and its nuclear translocation induced by either treatment of cobalt chloride (CoCl2) or hypoxia in a dose or time-dependent way .

Biochemical Pathways

Remodelin hydrobromide affects several biochemical pathways. It has been shown to alter mitochondrial fatty acid elongation (MFAE) and mitochondrial beta-oxidation . Key enzymes associated with the MFAE pathway, such as Enoyl-CoA hydratase, short chain 1, mitochondrial (ECHS1), and Mitochondrial trans-2-enoyl-CoA reductase (MECR), show altered expression in the presence of Remodelin .

Pharmacokinetics

The compound’s ability to inhibit nat10 and affect various biochemical pathways suggests that it can penetrate cellular membranes and exert its effects intracellularly .

Result of Action

Remodelin hydrobromide has been shown to inhibit the proliferation of OS cells and reduce the expression of three genes: ESR2, IGF1, and MAPK1 . It also suppresses the elevated level of HIF-1α protein and its nuclear translocation . Furthermore, Remodelin can inhibit in vitro cell migration, invasion, and tube-formation .

Action Environment

The action of Remodelin hydrobromide can be influenced by environmental factors such as hypoxia . For instance, the presence of Remodelin can suppress the elevated level of HIF-1α protein and its nuclear translocation induced by hypoxia . This suggests that the compound’s action, efficacy, and stability may vary depending on the cellular environment.

Biochemische Analyse

Biochemical Properties

Remodelin Hydrobromide interacts with NAT10, a nucleolar N-acetyltransferase . NAT10 is involved in the acetylation of microtubules, contributing to their stabilization . The presence of Remodelin Hydrobromide can suppress the elevated level of Hypoxia-inducible factors (HIFs) protein and its nuclear translocation induced by either treatment of cobalt chloride or hypoxia in a dose or time-dependent way .

Cellular Effects

Remodelin Hydrobromide has been shown to have significant effects on various types of cells. For instance, it can suppress the elevated level of HIF-1α protein and its nuclear translocation induced by either treatment of cobalt chloride or hypoxia in a dose or time-dependent way . More importantly, Remodelin Hydrobromide could also inhibit the constitutional expression of HIF-1α and HIF-2α in VHL mutant 786-0 cells . In biological analysis, the treatment of cultured HUVECs with Remodelin Hydrobromide could inhibit in vitro cell migration and invasion and tube-formation .

Molecular Mechanism

Remodelin Hydrobromide exerts its effects at the molecular level by inhibiting the activity of NAT10 . This inhibition leads to a decrease in the acetylation of microtubules, thereby affecting their stabilization . Furthermore, it suppresses the elevated level of HIF-1α protein and its nuclear translocation .

Temporal Effects in Laboratory Settings

The effects of Remodelin Hydrobromide have been observed to change over time in laboratory settings. For instance, it has been shown to suppress the elevated level of HIF-1α protein and its nuclear translocation induced by either treatment of cobalt chloride or hypoxia in a dose or time-dependent way .

Metabolic Pathways

Remodelin Hydrobromide is involved in the acetylation of microtubules, a process mediated by NAT10 . This process is part of the larger metabolic pathway of protein acetylation. Specific enzymes or cofactors that Remodelin Hydrobromide interacts with are not mentioned in the search results.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of Remodelin hydrobromide involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Remodelin-Hydrobromid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Reaktionsbedingungen beinhalten oft spezifische Temperaturen, pH-Werte und Lösungsmittel, um die gewünschten chemischen Umwandlungen zu ermöglichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen oxidierte Derivate erzeugen, während Substitutionsreaktionen neue Verbindungen mit unterschiedlichen funktionellen Gruppen ergeben können .

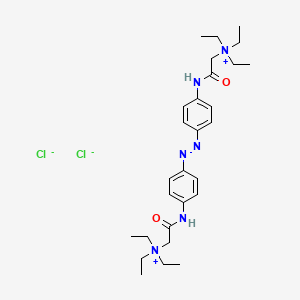

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Anacardinsäure: Hemmt Histon-Acetyltransferasen und wurde auf seine potenziellen therapeutischen Anwendungen untersucht.

Einzigartigkeit von Remodelin-Hydrobromid

Remodelin-Hydrobromid ist einzigartig durch seine spezifische Hemmung der N-Acetyltransferase 10, die eine entscheidende Rolle in verschiedenen zellulären Prozessen spielt, darunter die Mikrotubuli-Stabilisierung und die DNA-Replikation. Diese Spezifität macht es zu einem wertvollen Werkzeug zur Untersuchung der molekularen Mechanismen, die der Krebs progression und anderen Krankheiten zugrunde liegen, die mit abnormalem Zellwachstum verbunden sind .

Eigenschaften

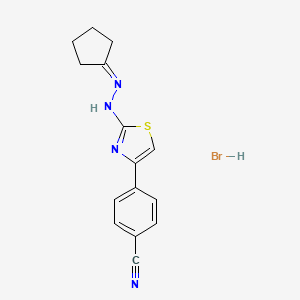

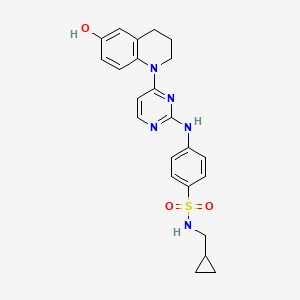

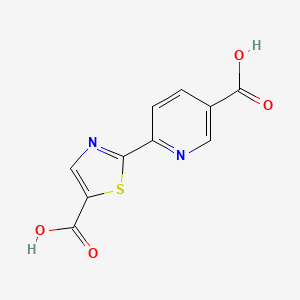

IUPAC Name |

4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S.BrH/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13;/h5-8,10H,1-4H2,(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWBCMSPDCSWSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)C#N)C1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

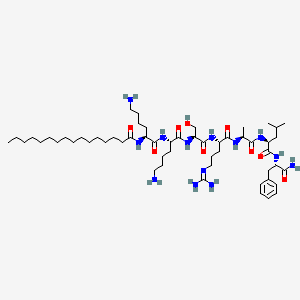

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

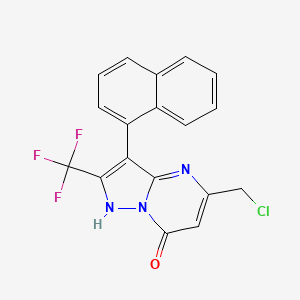

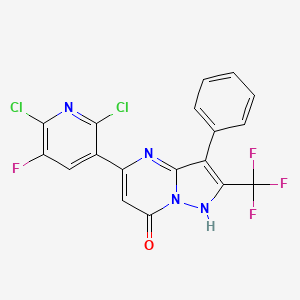

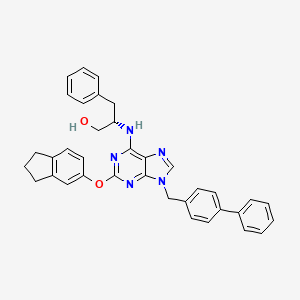

Feasible Synthetic Routes

Q1: What is the significance of N4-acetylcytidine modification in myeloid cells within the context of cancer?

A1: Myeloid cells play a crucial role in the immune system's response to cancer. While the abstract doesn't delve into specific mechanisms, it highlights that downregulation of N4-acetylcytidine, a type of RNA modification, in myeloid cells leads to two significant outcomes []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B610363.png)

![3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B610376.png)

![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B610379.png)